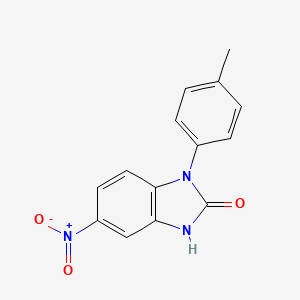
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 4-methylphenyl group and a nitro group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine and 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 4-methylphenylamine is reacted with 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in the presence of hydrochloric acid. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its medicinal properties may reveal potential therapeutic applications, such as in the treatment of infections or cancer.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Lacks the nitro group and has different biological properties.
5-Nitrobenzimidazole: Similar nitro group but lacks the 4-methylphenyl group, leading to different chemical and biological activities.
1-(4-Chlorophenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one: Contains a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
223744-91-0 |
|---|---|
Fórmula molecular |
C14H11N3O3 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-6-nitro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H11N3O3/c1-9-2-4-10(5-3-9)16-13-7-6-11(17(19)20)8-12(13)15-14(16)18/h2-8H,1H3,(H,15,18) |
Clave InChI |
PBCALYKFBUDFDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



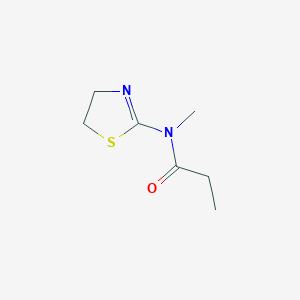
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
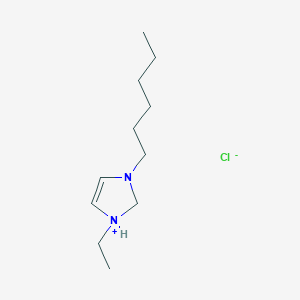
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
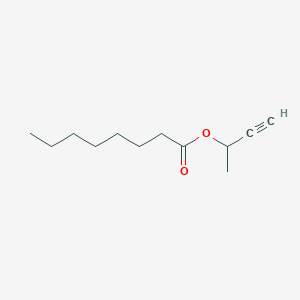

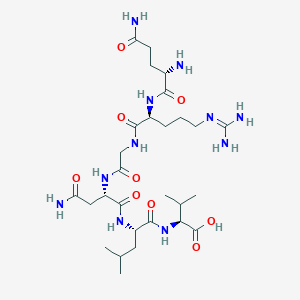


![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
